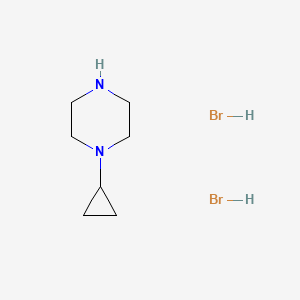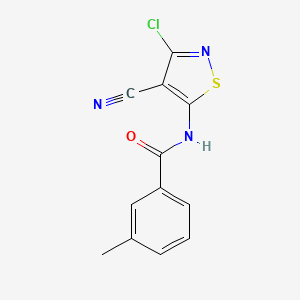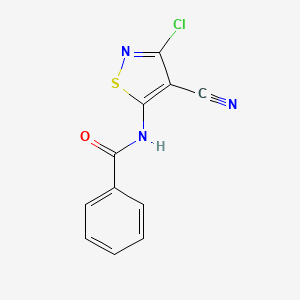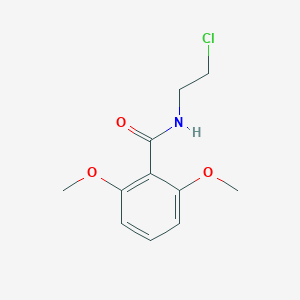
2-Thiopheneethanol, 4-bromo-5-methyl-
Descripción general
Descripción
2-Thiopheneethanol, 4-bromo-5-methyl- is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s molecular structure includes a thiophene ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position, along with an ethanol group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneethanol, 4-bromo-5-methyl- can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-2-thiophenecarboxaldehyde followed by reduction to obtain the desired product. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the use of 4-bromo-5-methylthiophene as a starting material, which is then subjected to a Grignard reaction with ethylene oxide to introduce the ethanol group. The reaction conditions for the Grignard reaction include the use of anhydrous ether as a solvent and the presence of a catalytic amount of a Lewis acid, such as magnesium bromide.
Industrial Production Methods
Industrial production of 2-Thiopheneethanol, 4-bromo-5-methyl- typically involves large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination and reduction steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiopheneethanol, 4-bromo-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium cyanide, and sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 4-bromo-5-methyl-2-thiophenecarboxaldehyde, 4-bromo-5-methyl-2-thiophenecarboxylic acid.
Reduction: 2-Thiopheneethanol, 5-methyl-.
Substitution: 2-Thiopheneethanol, 4-methoxy-5-methyl-, 2-Thiopheneethanol, 4-cyano-5-methyl-, 2-Thiopheneethanol, 4-azido-5-methyl-.
Aplicaciones Científicas De Investigación
2-Thiopheneethanol, 4-bromo-5-methyl- has gained significant attention in various fields of scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors. It is also used in the formulation of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Thiopheneethanol, 4-bromo-5-methyl- is primarily based on its ability to interact with specific molecular targets and pathways. The compound’s bromine and ethanol groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Thiopheneethanol, 4-bromo-5-methyl- can be compared with other similar thiophene derivatives, such as:
- **2-Thiopheneethanol, 4-chl
Propiedades
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-5-7(8)4-6(10-5)2-3-9/h4,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORODKQUUCAPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Fmoc-amino)acetamido]methyl Acetate](/img/structure/B3106696.png)








![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)
